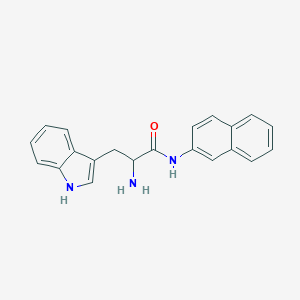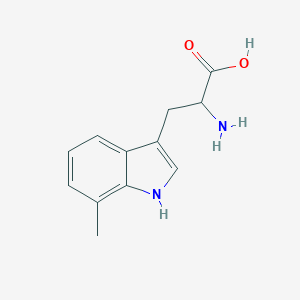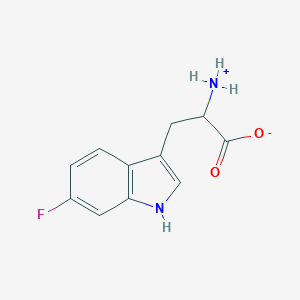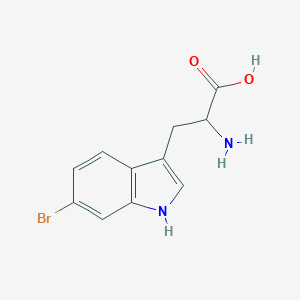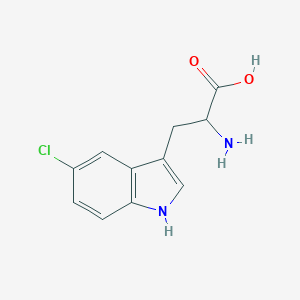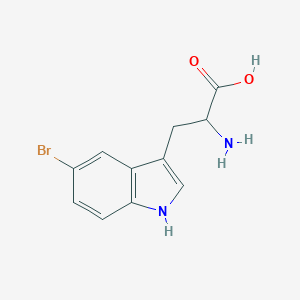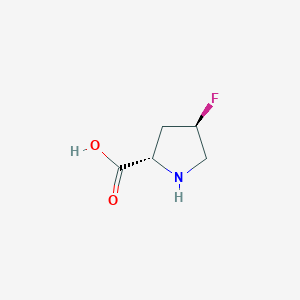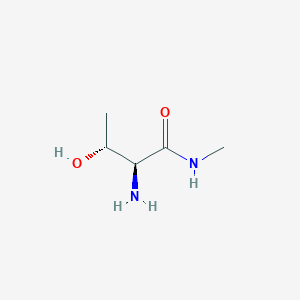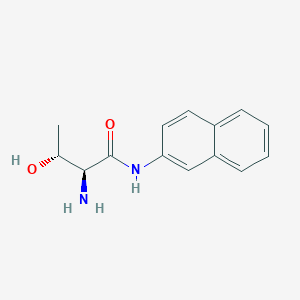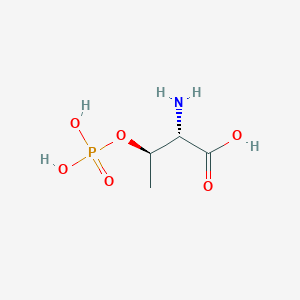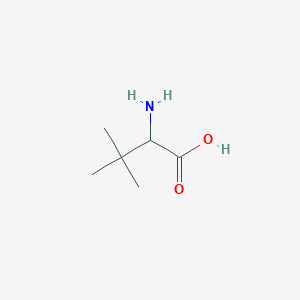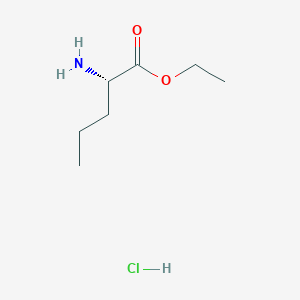
L-Norvalin-ethylester-hydrochlorid
Übersicht
Beschreibung
L-Norvaline ethyl ester hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of the amino acid norvaline and is commonly used in various scientific research applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Wissenschaftliche Forschungsanwendungen
L-Norvaline ethyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in cardiovascular health.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds .
Wirkmechanismus
Target of Action
L-Norvaline Ethyl Ester Hydrochloride is a derivative of the amino acid valine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones . Therefore, it can be inferred that the primary targets of L-Norvaline Ethyl Ester Hydrochloride are likely to be the cells and receptors involved in the secretion of these hormones.
Mode of Action
As an amino acid derivative, it is known to influence the secretion of anabolic hormones . This suggests that it may interact with its targets by modulating the production or activity of these hormones.
Biochemical Pathways
Given its role in influencing the secretion of anabolic hormones , it can be inferred that it may affect the biochemical pathways related to hormone synthesis and secretion.
Result of Action
The molecular and cellular effects of L-Norvaline Ethyl Ester Hydrochloride’s action are likely to be related to its influence on the secretion of anabolic hormones . This could result in changes in muscle growth and repair, energy metabolism, and other processes regulated by these hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Norvaline ethyl ester hydrochloride can be synthesized through the esterification of L-norvaline with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of L-Norvaline ethyl ester hydrochloride involves large-scale esterification processes. The raw materials, L-norvaline and ethanol, are combined in a reactor with a suitable catalyst. The reaction mixture is heated and stirred to ensure complete conversion. After the reaction is complete, the product is purified through crystallization or distillation to obtain the pure hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
L-Norvaline ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form L-norvaline and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
Hydrolysis: L-norvaline and ethanol.
Substitution: Various substituted derivatives of L-norvaline.
Oxidation: Oxidized derivatives of L-norvaline.
Reduction: Reduced derivatives of L-norvaline
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Norvaline: The parent amino acid from which L-Norvaline ethyl ester hydrochloride is derived.
L-Valine: A structurally similar amino acid with different biological properties.
L-Leucine: Another branched-chain amino acid with distinct metabolic roles
Uniqueness
L-Norvaline ethyl ester hydrochloride is unique due to its esterified form, which enhances its solubility and reactivity compared to its parent amino acid, L-Norvaline. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJBHNQIZAJJM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505010 | |
| Record name | Ethyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40918-51-2 | |
| Record name | L-Norvaline, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40918-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(aminoiminomethyl)-N-methylglycine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of MF13 against tumor cells?
A1: MF13 exhibits its anticancer activity through multiple mechanisms:
- Cell cycle arrest: MF13 induces a significant blockade in the S-phase of tumor cells. [, ] This suggests interference with DNA replication and cell division processes.
- Apoptosis induction: MF13 treatment leads to increased expression of the pro-apoptotic protein Bax and activation of caspases -9, -8, and -3. [] This indicates the triggering of the apoptotic cascade, leading to programmed cell death.
- Irreversible apoptosis in vivo: Studies show that MF13 treatment causes irreversible apoptosis in tumor cells in vivo, contributing to its antitumor efficacy. []
Q2: How does the in vivo efficacy of MF13 compare to other chemotherapeutic agents?
A2: Preclinical studies demonstrate promising in vivo anticancer activity of MF13:
- Superior to m-sarcolysin: MF13 shows significantly stronger antitumor activity compared to its precursor, m-sarcolysin, in murine hepatoma and human hepatocellular carcinoma models. [, ]
- Comparable to cyclophosphamide: MF13 demonstrates comparable efficacy to cyclophosphamide in inhibiting human hepatocellular carcinoma growth in vivo. []
- More effective than mitomycin C: MF13 exhibits superior antitumor effects compared to mitomycin C in human hepatocellular carcinoma models. []
Q3: What are the known limitations or challenges associated with MF13?
A3: While MF13 shows promise as an anticancer agent, some challenges have been identified:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



